2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1326900-13-3
Cat. No.: VC4520850
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326900-13-3 |
|---|---|
| Molecular Formula | C16H16N2O2S2 |
| Molecular Weight | 332.44 |
| IUPAC Name | 2-benzylsulfanyl-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H16N2O2S2/c1-20-9-8-18-15(19)14-13(7-10-21-14)17-16(18)22-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3 |
| Standard InChI Key | QKAGXHPAYAYLRO-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |
Introduction
2-(Benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidines. This compound features a thieno-pyrimidine core substituted with a benzylsulfanyl group and a methoxyethyl moiety. Despite the lack of extensive literature specifically on this compound, its structure and potential applications can be inferred from related thieno[3,2-d]pyrimidine derivatives.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step reactions. These processes typically start with the formation of the thieno-pyrimidine core, followed by functionalization with the desired substituents. For compounds like 2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, specific conditions and catalysts may be required to ensure efficient and selective reactions.
Research Findings and Future Directions
Given the limited specific data on 2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, future research should focus on its synthesis optimization, biological evaluation, and potential therapeutic applications. The compound's structural similarity to other biologically active thieno[3,2-d]pyrimidines suggests it may offer valuable insights into drug design and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume